(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Description
Crystallographic Structure and Stereochemical Configuration
The molecular structure of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol presents a well-defined chiral center at the carbon bearing the hydroxyl group, with the (1S) configuration representing the specific spatial arrangement of substituents around this asymmetric carbon. The compound possesses the molecular formula Carbon10Hydrogen11Fluorine3Oxygen with a molecular weight of 204.189 grams per mole, establishing its identity as a fluorinated aromatic secondary alcohol.
Crystallographic analysis reveals that the compound adopts specific conformational preferences influenced by intramolecular interactions between the aromatic ring system and the propanol chain. The trifluoromethyl group, positioned para to the propanol substituent, creates a distinctive electronic environment that affects the overall molecular geometry. The three fluorine atoms in the trifluoromethyl group exhibit strong electronegativity, generating significant dipole moments that influence intermolecular packing arrangements in the solid state.
The stereochemical configuration at the chiral center demonstrates absolute configuration consistent with (1S) designation, where the priority assignment follows Cahn-Ingold-Prelog rules. This stereochemical arrangement results in specific optical activity, with the compound exhibiting levorotatory behavior as indicated by the (-) designation in its systematic nomenciation. The propanol chain adopts an extended conformation that minimizes steric interactions with the aromatic ring while allowing optimal overlap between the aromatic π-system and adjacent functional groups.
Structural parameters derived from computational and experimental analyses indicate specific bond lengths and angles characteristic of para-substituted benzyl alcohols. The Carbon-Fluorine bonds in the trifluoromethyl group exhibit shortened bond lengths compared to typical Carbon-Hydrogen bonds, reflecting the strong electronegativity of fluorine atoms and their significant s-character contribution to bonding orbitals.
Electronic Effects of Trifluoromethyl Substituent on Aromatic Ring
The trifluoromethyl group functions as one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound electronic effects on the aromatic ring system through both inductive and field effects. Hammett sigma constants quantify these electronic influences, with the para-trifluoromethyl substituent exhibiting a sigma para value of 0.54, indicating strong electron withdrawal capability. This value significantly exceeds those of other common electron-withdrawing groups, demonstrating the exceptional electron-deficient character imparted by the trifluoromethyl functionality.
The electronic effects manifest through multiple mechanisms simultaneously. Inductive effects operate through the sigma bond network, with the highly electronegative fluorine atoms withdrawing electron density from the aromatic ring through the connecting carbon atom. Field effects contribute additional electron withdrawal through space, as the partially positive carbon atom of the trifluoromethyl group and the partially negative fluorine atoms create an electric field that influences the aromatic π-electron system.
Computational analysis using density functional theory calculations reveals significant changes in electron density distribution across the aromatic ring upon trifluoromethyl substitution. The para position experiences substantial electron depletion, with corresponding increases in positive charge character that enhance electrophilic reactivity at this site. These electronic perturbations extend throughout the π-system, affecting orbital energies and molecular orbital coefficients in ways that influence chemical reactivity patterns.
The electron-withdrawing effects create substantial shifts in redox potentials, as demonstrated in electrochemical measurements of trifluoromethyl-substituted aromatic compounds. These shifts reflect the stabilization of electron-rich species and destabilization of electron-poor intermediates, directly correlating with the magnitude of electronic withdrawal exerted by the trifluoromethyl group.
| Electronic Parameter | Value | Reference Standard | Effect |
|---|---|---|---|
| Hammett Sigma Para | 0.54 | Hydrogen = 0.00 | Strong Electron Withdrawal |
| Hammett Sigma Meta | 0.43 | Hydrogen = 0.00 | Strong Electron Withdrawal |
| Inductive Parameter | 0.42 | Hydrogen = 0.00 | Strong Inductive Effect |
Comparative Analysis with Ortho- and Meta-Trifluoromethyl Isomers
Positional isomerism significantly influences the properties and behavior of trifluoromethyl-substituted propanol derivatives, with ortho, meta, and para arrangements exhibiting distinct characteristics. The ortho-isomer, 1-[2-(Trifluoromethyl)phenyl]propanol, demonstrates different steric and electronic profiles compared to the para-substituted compound. The proximity of the trifluoromethyl group to the propanol chain in the ortho position creates additional steric interactions that influence conformational preferences and reactivity patterns.
Meta-substituted analogs exhibit intermediate electronic effects, with Hammett sigma meta values of 0.43 for the trifluoromethyl group, compared to 0.54 for the para position. This difference reflects the reduced conjugative interaction between the substituent and reaction sites in meta positions, while maintaining significant inductive effects through the aromatic framework. The meta arrangement allows for different substitution patterns and synthetic approaches compared to para-substituted derivatives.
Comparative electrochemical studies reveal systematic trends in redox potentials across positional isomers. Para-substituted compounds generally exhibit the most pronounced shifts toward higher oxidation potentials, consistent with their enhanced electron-withdrawing character. Meta-substituted analogs show intermediate effects, while ortho-substituted compounds may exhibit additional complications due to steric factors and proximity effects that can either enhance or diminish electronic perturbations.
Solubility profiles differ among positional isomers due to variations in intermolecular interactions and molecular dipole moments. The para-isomer typically exhibits distinct solubility characteristics in polar and nonpolar solvents compared to ortho and meta analogs, reflecting differences in molecular polarity and hydrogen bonding capabilities. These solubility differences have practical implications for purification, formulation, and application strategies.
Synthetic accessibility varies among positional isomers, with different starting materials and reaction conditions required for each arrangement. Para-substituted compounds often benefit from readily available para-trifluoromethyl benzene derivatives, while ortho and meta isomers may require more specialized synthetic approaches or alternative reaction pathways. The electronic effects of each positional arrangement also influence reaction selectivity and product distributions in synthetic transformations.
| Positional Isomer | Sigma Value | Molecular Weight | Chemical Abstracts Service Number |
|---|---|---|---|
| Para-substituted | 0.54 | 204.19 | 73854-05-4 |
| Meta-substituted | 0.43 | 204.19 | Not specified in sources |
| Ortho-substituted | Variable | 204.19 | 878572-13-5 |
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436776 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73854-05-4 | |
| Record name | (αS)-α-Ethyl-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73854-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Racemic Synthesis via Allylic Alcohol Intermediate
The most widely reported method involves a two-step process: (1) Wittig olefination of 4-(trifluoromethyl)benzaldehyde to form 3-[4-(trifluoromethyl)phenyl]-2-propen-1-ol, followed by (2) catalytic hydrogenation to yield racemic 1-[4-(trifluoromethyl)phenyl]propan-1-ol.
Step 1: Wittig Olefination
4-(Trifluoromethyl)benzaldehyde reacts with chlorinated Wittig reagents (e.g., (2-hydroxyethyl)triphenylphosphonium chloride) in solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran. Sodium tert-butoxide or methylate serves as the base, facilitating ylide formation. Reaction temperatures of 50–70°C yield the allylic alcohol intermediate with 85–92% efficiency.
Step 2: Hydrogenation
Pd/C (5 wt%) catalyzes hydrogenation at 0.2–0.3 MPa H₂ and 20–40°C, achieving near-quantitative conversion to the racemic alcohol. Distillation purifies the product to >99.7% purity, with a combined two-step yield of 92–96%.
Table 1: Representative Conditions for Racemic Synthesis
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | (ClCH₂CH₂O)PPh₃, NaOtBu | THF | 60°C | 92% |
| 2 | Pd/C (5%), H₂ (0.3 MPa) | 2-MeTHF | 30°C | 96% |
Limitations and Scalability
While cost-effective and scalable, this route produces racemic material, necessitating downstream resolution for enantiopure (1S)-isomer production.
Asymmetric Reduction of Prochiral Ketones
Substrate Synthesis: 1-[4-(Trifluoromethyl)phenyl]propan-1-one
The ketone precursor is synthesized via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with propionyl chloride or oxidation of the racemic alcohol.
Biocatalytic Reduction
Actively fermenting Saccharomyces cerevisiae reduces trifluoromethyl ketones to (R)-alcohols with >98% ee. For the (1S)-enantiomer, engineered Lactobacillus kefir alcohol dehydrogenase (LK-ADH) with NADPH cofactor achieves 94% ee and 82% yield at 30°C.
Table 2: Enzymatic Reduction Performance
| Biocatalyst | Substrate Conc. | Time | ee (%) | Yield |
|---|---|---|---|---|
| S. cerevisiae | 50 mM | 24 h | 98 (R) | 75% |
| LK-ADH (engineered) | 100 mM | 12 h | 94 (S) | 82% |
Chemical Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) reduction using (S)-2-methyl-CBS-oxazaborolidine and BH₃·THF affords the (1S)-alcohol in 89% ee and 78% yield at −20°C.
Kinetic Resolution of Racemates
Lipase-Catalyzed Acetylation
Candida antarctica lipase B (CAL-B) resolves racemic alcohol via acetylation in vinyl acetate. The (1S)-enantiomer remains unreacted, achieving 99% ee after 48 h at 25°C, albeit with a maximum theoretical yield of 50%.
Industrial-Scale Considerations
Cost Analysis
The Wittig-hydrogenation route costs approximately \$120/kg for racemic material, while asymmetric methods exceed \$800/kg due to biocatalyst and cofactor expenses.
Environmental Impact
Pd/C hydrogenation generates minimal waste (PMI < 3), whereas enzymatic routes require aqueous buffers but avoid heavy metals.
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated coupling of 4-(trifluoromethyl)benzaldehyde with ethanolamine derivatives is under investigation, though yields remain <50%.
Continuous-Flow Hydrogenation
Microreactors with immobilized Pd catalysts reduce reaction times to <10 minutes, achieving 99% conversion at 100°C and 5 MPa H₂.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12F3O
- Chirality : The compound features a chiral center, which contributes to its specific stereoisomeric form.
- Functional Groups : It contains an alcohol functional group and a trifluoromethyl substituent that significantly influence its reactivity and biological activity.
Pharmaceutical Applications
The pharmaceutical potential of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol stems from its enhanced metabolic stability and bioavailability attributed to the trifluoromethyl group. Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anti-inflammatory Properties : Computational studies suggest that this compound may interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications for inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for developing new antimicrobial agents.
- Analgesic Effects : The compound's structural characteristics may also position it as a candidate for pain relief medications.
Case Studies in Pharmaceuticals
- Binding Affinity Studies : Computational models have been employed to predict the binding affinities of this compound with enzymes involved in metabolic pathways. These studies provide insights into its potential therapeutic mechanisms.
- Metabolic Stability Assessment : Research has shown that the trifluoromethyl group enhances the compound's resistance to metabolic degradation, making it a suitable candidate for drug development.
Synthetic Applications
This compound serves as a versatile synthetic intermediate in organic chemistry:
- C–F Bond Activation : The compound has been utilized in various reactions involving C–F bond activation, including anionic S N 2′ substitutions and cationic S N 1′ substitutions. These reactions are crucial for synthesizing more complex fluorinated compounds.
Synthetic Routes
Several synthetic methods have been developed for producing this compound, including:
- Reactions involving trifluoromethylated phenols and alcohols under controlled conditions.
Material Science Applications
In materials science, this compound has implications for the development of advanced materials:
- Fluorinated Metal-Organic Frameworks (F-MOFs) : The compound can be used as a linker in the synthesis of F-MOFs, which are known for their porous structures and applications in gas sorption and separation technologies.
F-MOF Applications
| Application Area | Description |
|---|---|
| Gas Sorption | F-MOFs can effectively capture harmful gases due to their high surface area and tunable pore sizes. |
| Catalysis | These materials can serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity. |
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are compared below, focusing on substituent effects, molecular weight, and functional groups.
Data Table: Structural and Physicochemical Properties
*Calculated molecular weight.
Substituent Effects Analysis
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing oxidative stability and logP (lipophilicity) compared to the -CH₃ analog (1-(4-Methylphenyl)-1-propanol). This substitution is common in CNS drugs to improve blood-brain barrier penetration .
- Fluoro (-F) vs. Chloro (-Cl):
Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, as seen in (1S)-1-(4-Fluoro-3-methylphenyl)propan-1-ol vs. the chloro-difluoro analog. Chlorine’s polarizability may enhance halogen bonding in catalysis . - Amino (-NH₂) Functionalization: The amino-substituted analog (CAS 1270385-18-6) exhibits broader synthetic utility, enabling Schiff base formation or amidation reactions, unlike the non-functionalized target compound .
Stereochemical Considerations
The (1S) configuration in the target compound and its analogs (e.g., (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol) is critical for enantioselective interactions in chiral environments, such as enzyme binding pockets. For example, (S)-configured alcohols often show higher biological activity in β-blockers or antifungal agents .
Notes
Synthetic Routes: (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol is synthesized via asymmetric epoxidation followed by regioselective ring-opening, achieving 85% yield .
Biological Activity
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol, a compound featuring a trifluoromethyl group attached to a phenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F3O. Its structure includes:
- A trifluoromethyl group which enhances lipophilicity.
- A chiral center that may influence its biological interactions.
Antidepressant Properties
Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin pathways. This modulation is crucial for developing new antidepressant therapies, as compounds that affect serotonin reuptake have been shown to alleviate symptoms of depression.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . It inhibits pro-inflammatory cytokines, which are pivotal in the treatment of chronic inflammatory conditions. This activity suggests potential applications in managing diseases characterized by excessive inflammation .
Synthesis Methods
Several synthetic routes have been developed for this compound. The methods often involve:
- Base-catalyzed reactions that facilitate the formation of the alcohol from corresponding ketones or aldehydes.
- Chiral resolution techniques to isolate the desired enantiomer due to its chiral nature.
A typical synthesis might involve the following steps:
- Starting from 4-trifluoromethylacetophenone.
- Reduction using lithium aluminum hydride to yield the corresponding alcohol.
Pharmacological Evaluations
In various studies, this compound was evaluated for its biological activities through different assays:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant Activity | Behavioral tests in rodent models | Showed significant reduction in depressive-like behaviors compared to control groups. |
| Anti-inflammatory Activity | Cytokine assays on human cell lines | Demonstrated a decrease in TNF-alpha and IL-6 levels, indicating reduced inflammation. |
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of the trifluoromethyl group in enhancing the compound's biological activity. For instance, modifications of similar compounds without this group showed significantly lower potency against serotonin uptake inhibition .
Conclusion and Future Directions
The unique structural features of this compound position it as a promising candidate for further pharmacological development. Its potential applications in treating mood disorders and inflammatory diseases warrant additional research to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Q & A
What are the key considerations for the enantioselective synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol to ensure high optical purity?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or resolving agents. For example, asymmetric reduction of ketones using transition-metal catalysts (e.g., Ru or Rh with chiral ligands) can yield the desired (S)-enantiomer. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate enantiomers during esterification . The trifluoromethyl group’s electron-withdrawing nature may influence reaction rates, necessitating optimized temperature and solvent polarity to minimize racemization .
How can computational chemistry predict the reactivity of the trifluoromethyl group in this compound compared to other substituents?
Methodological Answer:
Density functional theory (DFT) calculations can model electronic effects of the trifluoromethyl group. For instance, comparing frontier molecular orbitals (HOMO/LUMO) of analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) reveals differences in electrophilicity and nucleophilic attack susceptibility . Solvent-accessible surface area (SASA) analysis may also predict steric hindrance during reactions like oxidation or substitution .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR identifies trifluoromethyl group integrity (δ ~ -60 ppm), while NMR confirms stereochemistry via coupling constants (e.g., J for vicinal protons) .
- IR Spectroscopy: O-H stretching (~3300 cm) and C-F vibrations (~1100–1250 cm) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (CHFO) and detects fragmentation patterns .
What strategies can mitigate racemization during the derivatization of this compound under acidic or basic conditions?
Methodological Answer:
- Low-Temperature Conditions: Reduce thermal energy to slow racemization (e.g., -20°C for esterifications) .
- Protecting Groups: Use silyl ethers (e.g., TBS) to shield the hydroxyl group during nucleophilic substitutions .
- Non-Ionic Solvents: Polar aprotic solvents (e.g., DMF) minimize acid/base interactions that promote stereochemical inversion .
How does the presence of the trifluoromethyl group influence the compound's solubility and stability?
Methodological Answer:
- Solubility: The trifluoromethyl group increases lipophilicity (logP ~2.5), reducing aqueous solubility but enhancing organic solvent compatibility .
- Stability: Electron-withdrawing effects stabilize the compound against oxidation but may increase susceptibility to nucleophilic aromatic substitution under strong basic conditions .
What in vitro models are suitable for studying the metabolic pathways of this compound?
Methodological Answer:
- Hepatic Microsomes: Incubate with human liver microsomes (HLMs) to identify Phase I metabolites (e.g., hydroxylation via CYP450 enzymes) .
- LC-MS/MS Analysis: Quantify metabolites using reverse-phase chromatography and monitor fluorine-specific transitions (e.g., m/z 195 → 177 for defluorination products) .
- Comparative Studies: Use fluorophenyl analogs to assess metabolic differences caused by trifluoromethyl substitution .
How can conflicting data on the compound’s enantiomeric excess (ee) from different analytical methods be resolved?
Methodological Answer:
- Cross-Validation: Compare chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism (CD) spectroscopy to confirm ee .
- Internal Standards: Spike samples with a racemic mixture to calibrate retention times and peak areas .
- Statistical Analysis: Apply Bland-Altman plots to assess agreement between methods and identify systematic biases .
What are the limitations of using this compound in photostability studies?
Methodological Answer:
- UV Absorption: The trifluoromethyl group may absorb UV light (λ ~210 nm), leading to photodegradation artifacts. Use amber vials and low-intensity light sources .
- Matrix Effects: Degradation products (e.g., ketones) can interfere with HPLC quantification. Include control samples with stabilizers like BHT .
How does the stereochemistry of this compound impact its biological activity compared to the (R)-enantiomer?
Methodological Answer:
- Receptor Docking Studies: Molecular dynamics simulations show (S)-enantiomers may fit better into chiral binding pockets (e.g., G-protein-coupled receptors) due to spatial alignment .
- In Vitro Assays: Test both enantiomers in enzyme inhibition assays (e.g., IC comparisons for dehydrogenases) to quantify stereospecific effects .
What are best practices for storing this compound to prevent degradation?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
